4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol
Overview
Description
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring, with a phenol group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Halogens (e.g., Br2, Cl2), sulfonyl chlorides, Lewis acids as catalysts.
Major Products
The major products formed from these reactions include quinones, reduced thienopyridine derivatives, and various substituted phenol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit enzymes involved in inflammation or cell proliferation, leading to its potential use as an anti-inflammatory or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A structurally related compound with similar chemical properties but different biological activities.
4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione: Another thienopyridine derivative with distinct applications in material science and medicinal chemistry.
Uniqueness
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol stands out due to its unique combination of a phenol group and a thienopyridine core, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-12-3-1-10(2-4-12)14(17)15-7-5-13-11(9-15)6-8-18-13/h1-4,6,8,16H,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGZHCVWEMYZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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